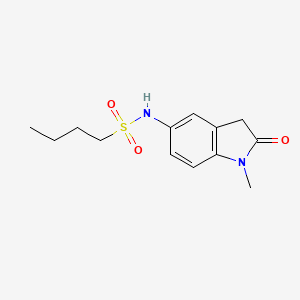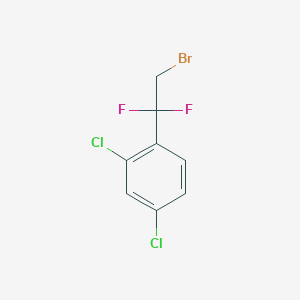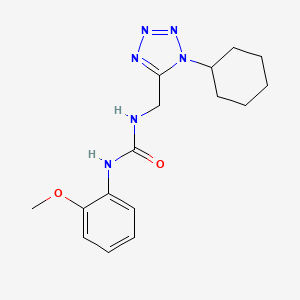![molecular formula C21H20ClN3O3 B2358277 4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946372-88-9](/img/structure/B2358277.png)
4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It is involved in the inhibition of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The compound was prepared through the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide . All the newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula [C 13 H 10 ClN 5 ] . The compound acts as a bidentate ligand and coordinates with central metal ions through nitrogen of azomethine and pyrrolo groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a condensation reaction . The compound was prepared through the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- A related compound, 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione, crystallizes as a dimethylformamide solvate and exhibits a planar fused-ring system. It is linked by paired N-H...O hydrogen bonds into centrosymmetric dimers, which are themselves linked into chains by a single C-H.pi(arene) hydrogen bond. This structure is significant in understanding the molecular interactions and stability of similar compounds (Low et al., 2004).
Chemosensor Applications
- The compound 4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione has been studied for its sensitivity towards Hg2+ ions. It exhibited excellent sensitivity by increasing the absorption upon the addition of different cations, with a detection limit of 3.76 × 10–7 M. This indicates potential applications in environmental monitoring and chemical sensing (Jamasbi et al., 2021).
Photoluminescence and Electronic Applications
- Symmetrically substituted diketopyrrolopyrrole derivatives, related to the queried compound, were synthesized and demonstrated photoluminescence with shifts in maximum absorption and emission bands depending on the electron-donating strength of the substituent. These properties suggest potential applications in optoelectronic materials and biological systems (Zhang et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the src family of protein tyrosine kinases , and Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Mode of Action
Similar compounds have been reported to inhibit the src family of protein tyrosine kinases , and PARP-1 , compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to dna repair and cellular signaling .
Pharmacokinetics
Similar compounds have been reported to be soluble in dmso at a concentration of 25 mg/ml .
Result of Action
Similar compounds have shown promising activity as potent inhibitors with high cytotoxicity against certain cell lines .
Action Environment
Similar compounds have been reported to be stable at -20°c for up to three months .
Direcciones Futuras
The future directions for this compound could involve further exploration of its inhibitory activity towards PARP-1 and its anti-proliferative activity against various human cancer cell lines . Further studies could also investigate its potential use in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism .
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-14-8-6-13(7-9-14)10-11-25-12-17-18(20(25)26)19(24-21(27)23-17)15-4-2-3-5-16(15)22/h2-9,19H,10-12H2,1H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNXTCKXARMVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2358199.png)
![Tert-butyl 4-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2358201.png)

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B2358204.png)
![Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2358208.png)
![2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358210.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358211.png)
![(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2358212.png)



![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)